molecular formula C10H12F3N3 B11727669 3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine

3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B11727669
M. Wt: 231.22 g/mol
InChI Key: JKLOWATZENRBDW-QMMMGPOBSA-N
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Description

3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity, influencing the compound’s biological activity . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine is unique due to the combination of the pyrrolidine ring and the trifluoromethyl group, which imparts distinct physicochemical properties and biological activities. This combination enhances its potential as a versatile scaffold in drug discovery and other scientific research applications .

Properties

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)6-4-7(9(14)16-5-6)8-2-1-3-15-8/h4-5,8,15H,1-3H2,(H2,14,16)/t8-/m0/s1

InChI Key

JKLOWATZENRBDW-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(N=CC(=C2)C(F)(F)F)N

Canonical SMILES

C1CC(NC1)C2=C(N=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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